molecular formula C11H12N2O2 B3085533 L-Tryptophan (indole-2-13c) CAS No. 115709-68-7

L-Tryptophan (indole-2-13c)

Cat. No.: B3085533
CAS No.: 115709-68-7
M. Wt: 205.22 g/mol
InChI Key: QIVBCDIJIAJPQS-XJBDPXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tryptophan (indole-2-13C) is a stable isotope-labeled compound of L-Tryptophan, an essential amino acid. The indole ring of this compound is labeled with carbon-13, a non-radioactive isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Mechanism of Action

Target of Action

L-Tryptophan-13C, an isotopic analogue of L-Tryptophan , is an essential amino acid required for protein synthesis . It undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms . The primary targets of L-Tryptophan-13C are the enzymes involved in its metabolism, the metabolites themselves, and their receptors . These targets represent potential therapeutic targets, which are the subject of dynamic research .

Mode of Action

L-Tryptophan-13C interacts with its targets to produce a variety of bioactive molecules. It is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . The interaction of L-Tryptophan-13C with these pathways results in the production of many bioactive molecules that significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system .

Biochemical Pathways

L-Tryptophan-13C is involved in several significant biochemical pathways. In the gastrointestinal tract, L-Tryptophan metabolism can follow three significant pathways, all of which are influenced by the gut microbiota: the kynurenine pathway in both immune and epithelial cells, the serotonin production pathway in enterochromaffin cells, and direct transformation by the gut microbiota of L-Tryptophan into several molecules, including ligands of the aryl hydrocarbon receptor . These pathways and their downstream effects play a crucial role in maintaining health and preventing disease .

Pharmacokinetics

L-Tryptophan is known to be well-absorbed and widely distributed throughout the body, where it undergoes extensive metabolism to produce a variety of bioactive molecules .

Result of Action

The action of L-Tryptophan-13C results in the production of many bioactive molecules that significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system . Disruptions in L-Tryptophan metabolism are reported in several neurological, metabolic, psychiatric, and intestinal disorders , indicating the importance of this compound’s action in maintaining health.

Action Environment

The action of L-Tryptophan-13C is influenced by various environmental factors, including the presence of gut microbiota, which plays a significant role in L-Tryptophan metabolism . The gut microbiota can influence the metabolism of L-Tryptophan-13C, affecting the production of bioactive molecules and, consequently, its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

L-Tryptophan-13C participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of L-Tryptophan in organisms like Escherichia coli and Saccharomyces cerevisiae . The interactions of L-Tryptophan-13C in these biochemical reactions are complex and involve multiple steps.

Cellular Effects

L-Tryptophan-13C has significant effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of L-Tryptophan-13C can vary depending on the specific cell type and context.

Molecular Mechanism

The molecular mechanism of L-Tryptophan-13C involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms through which L-Tryptophan-13C exerts its effects are complex and can vary depending on the specific biochemical pathway and cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Tryptophan-13C can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects of L-Tryptophan-13C can vary depending on the experimental conditions and the specific biochemical pathway being studied.

Dosage Effects in Animal Models

The effects of L-Tryptophan-13C can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. The specific dosage effects of L-Tryptophan-13C can vary depending on the specific animal model and experimental conditions.

Metabolic Pathways

L-Tryptophan-13C is involved in several metabolic pathways. This includes interactions with various enzymes and cofactors. For instance, it is involved in the kynurenine, serotonin, and indole pathways . These pathways can also influence metabolic flux or metabolite levels.

Transport and Distribution

L-Tryptophan-13C is transported and distributed within cells and tissues . This includes interactions with various transporters or binding proteins. The specific mechanisms of transport and distribution of L-Tryptophan-13C can vary depending on the specific cell type and biochemical pathway.

Subcellular Localization

The subcellular localization of L-Tryptophan-13C can influence its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles. The specific subcellular localization of L-Tryptophan-13C can vary depending on the specific cell type and biochemical pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan (indole-2-13C) typically involves the incorporation of carbon-13 into the indole ring of L-Tryptophan. One common method is the chemical synthesis route, where the indole ring is constructed with carbon-13 labeled precursors. This process often involves multiple steps, including the formation of the indole ring and subsequent attachment of the amino acid side chain .

Industrial Production Methods

Industrial production of L-Tryptophan (indole-2-13C) can also be achieved through microbial fermentation. Metabolic engineering of microorganisms such as Escherichia coli allows for the incorporation of carbon-13 into the metabolic pathways, leading to the production of labeled L-Tryptophan. This method is advantageous due to its cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan (indole-2-13C) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Tryptophan (indole-2-13C) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    L-Tryptophan (indole-3-13C): Another labeled form of L-Tryptophan with the carbon-13 isotope in a different position.

    L-Tryptophan (indole-d5): Labeled with deuterium instead of carbon-13.

    L-Tyrosine (phenyl-13C6): Another amino acid labeled with carbon-13

Uniqueness

L-Tryptophan (indole-2-13C) is unique due to its specific labeling at the indole-2 position, which provides distinct advantages in tracing metabolic pathways and studying molecular interactions. Its stable isotope labeling makes it particularly valuable in NMR spectroscopy and other analytical techniques .

Properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBCDIJIAJPQS-XJBDPXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=[13CH]N2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Tryptophan (indole-2-13c)
Reactant of Route 2
L-Tryptophan (indole-2-13c)
Reactant of Route 3
L-Tryptophan (indole-2-13c)
Reactant of Route 4
L-Tryptophan (indole-2-13c)
Reactant of Route 5
L-Tryptophan (indole-2-13c)
Reactant of Route 6
L-Tryptophan (indole-2-13c)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.